molecular formula C16H14N3NaO10S B15287328 Tizoxanide glucuronide,sodium salt

Tizoxanide glucuronide,sodium salt

Cat. No.: B15287328
M. Wt: 463.4 g/mol
InChI Key: HJXNHPDNJXKILF-YJYGSKBTSA-M
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Description

Tizoxanide Glucuronide Sodium Salt is a metabolite of tizoxanide, which is itself an active metabolite of the antiparasitic agent nitazoxanide. This compound is formed through the glucuronidation process, where glucuronic acid is added to tizoxanide. Tizoxanide Glucuronide Sodium Salt has a molecular formula of C16H14N3O10S.Na and a molecular weight of 463.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tizoxanide Glucuronide Sodium Salt involves the glucuronidation of tizoxanide. This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase, which transfers glucuronic acid from uridine diphosphate to tizoxanide . The reaction typically occurs in the liver and intestines of humans and other animals .

Industrial Production Methods

Industrial production of Tizoxanide Glucuronide Sodium Salt involves the use of recombinant human UDP-glucuronosyltransferase enzymes to catalyze the glucuronidation of tizoxanide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Mechanism of Action

Tizoxanide Glucuronide Sodium Salt exerts its effects by inhibiting the pyruvate:ferredoxin/flavodoxin oxidoreductase cycle in anaerobic microbes. This disruption of energy metabolism leads to the death of the microbes . The compound also induces lesions in cell membranes and depolarizes mitochondrial membranes in parasitic protozoa .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tizoxanide Glucuronide Sodium Salt is unique in its role as a major metabolite of tizoxanide, contributing to the overall antiparasitic and antiviral activity of nitazoxanide. Its formation through glucuronidation also highlights the importance of metabolic processes in drug action and elimination .

Biological Activity

Tizoxanide glucuronide sodium salt is a significant metabolite of nitazoxanide, an established antiparasitic and antiviral agent. This article delves into the biological activity of tizoxanide glucuronide sodium salt, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Tizoxanide glucuronide sodium salt is characterized by its chemical formula C16H14N3O10SC_{16}H_{14}N_3O_{10}S and a molecular weight of 463.35 g/mol. The compound is a sodium salt, which enhances its solubility in aqueous solutions, making it suitable for various biological applications. Its structure features a glucuronide moiety, indicating that it is a glycosylated form of tizoxanide, contributing to its pharmacological properties and metabolic stability.

The primary mechanism of action for tizoxanide glucuronide sodium salt involves the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle in anaerobic microbes. This disruption in energy metabolism leads to microbial death, which is crucial for its antiparasitic and antiviral effects.

Antiviral Properties

Tizoxanide and its glucuronidated form have demonstrated significant antiviral activity. In studies involving Zika virus (ZIKV), tizoxanide completely abolished ZIKV proliferation at concentrations as low as 10 μM in vitro. Both tizoxanide and nitazoxanide inhibited ZIKV replication by targeting post-viral entry steps, suggesting their potential as therapeutic agents against viral infections .

Antiparasitic Effects

Tizoxanide glucuronide sodium salt retains potent antiparasitic properties, particularly against protozoan parasites such as Cryptosporidium parvum. Research indicates that it affects parasite development at concentrations as low as 2.2 μg/ml, showcasing its efficacy in combating parasitic infections.

Comparative Analysis with Related Compounds

Compound Name Chemical Formula Unique Features
NitazoxanideC12H15N3O5SBroad-spectrum activity against various pathogens
Tizoxanide O-b-D-glucuronideC16H14N3O10SGlycosylated form with enhanced solubility
Metronidazole GlucuronideC6H9ClN4O3Antiprotozoal agent with different mechanism
Sulfadiazine GlucuronideC10H10N4O2SSulfonamide antibiotic with similar metabolic pathways

Case Studies and Research Findings

  • Zika Virus Inhibition : A study demonstrated that both nitazoxanide and tizoxanide effectively inhibited ZIKV proliferation in Vero cells with no observed cytotoxicity at tested concentrations. The drugs were found to inhibit intracellular ZIKV RNA production in a dose-dependent manner .
  • Antimycobacterial Activity : Tizoxanide and tizoxanide glucuronide were evaluated for their activity against Mycobacterium tuberculosis. Results indicated that effective concentrations required for inhibition were significantly higher in whole blood cultures compared to standard conditions, highlighting the impact of protein binding on drug efficacy .
  • Pharmacokinetics : The pharmacokinetic profile of tizoxanide and its glucuronidated form shows comparable peak plasma concentrations (Cmax) after oral administration, indicating that both forms are bioavailable at therapeutic levels necessary for antiviral activity .

Properties

Molecular Formula

C16H14N3NaO10S

Molecular Weight

463.4 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15?;/m0./s1

InChI Key

HJXNHPDNJXKILF-YJYGSKBTSA-M

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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